Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate
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Overview
Description
Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is an organic compound that features a tert-butyl group, a bromophenyl group, and a hydroxypropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl-3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3) in an aqueous-organic solvent mixture.
Major Products Formed
Oxidation: Tert-butyl 1-(3-bromophenyl)-3-oxopropylcarbamate.
Reduction: Tert-butyl 1-(phenyl)-3-hydroxypropylcarbamate.
Substitution: Tert-butyl 1-(3-phenyl)-3-hydroxypropylcarbamate (via Suzuki-Miyaura coupling).
Scientific Research Applications
Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(3-chlorophenyl)-3-hydroxypropylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 1-(3-fluorophenyl)-3-hydroxypropylcarbamate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 1-(3-methylphenyl)-3-hydroxypropylcarbamate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H20BrNO3 |
---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
LROVVCXCAXIHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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